Unii-FZ6T2mqr9R

Description

Based on the nomenclature "Unii," it is likely a substance indexed by the FDA’s Unique Ingredient Identifier (UNII) system, typically assigned to compounds for regulatory tracking . Such compounds are often evaluated for pharmaceutical or industrial applications. Characterization of similar inorganic compounds generally involves advanced analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis, to confirm purity and structural integrity .

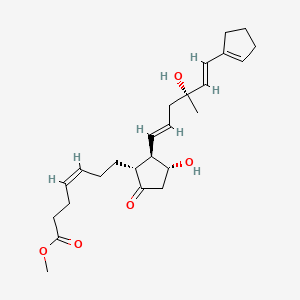

Structure

3D Structure

Properties

CAS No. |

137255-19-7 |

|---|---|

Molecular Formula |

C25H36O5 |

Molecular Weight |

416.5 g/mol |

IUPAC Name |

methyl (Z)-7-[(1R,2R,3R)-2-[(1E,4R,5E)-6-(cyclopenten-1-yl)-4-hydroxy-4-methylhexa-1,5-dienyl]-3-hydroxy-5-oxocyclopentyl]hept-4-enoate |

InChI |

InChI=1S/C25H36O5/c1-25(29,17-15-19-10-7-8-11-19)16-9-13-21-20(22(26)18-23(21)27)12-5-3-4-6-14-24(28)30-2/h3-4,9-10,13,15,17,20-21,23,27,29H,5-8,11-12,14,16,18H2,1-2H3/b4-3-,13-9+,17-15+/t20-,21-,23-,25-/m1/s1 |

InChI Key |

ZZVPHCPLTZTOBC-ZNJGPPGCSA-N |

SMILES |

CC(CC=CC1C(CC(=O)C1CCC=CCCC(=O)OC)O)(C=CC2=CCCC2)O |

Isomeric SMILES |

C[C@@](C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CC/C=C\CCC(=O)OC)O)(/C=C/C2=CCCC2)O |

Canonical SMILES |

CC(CC=CC1C(CC(=O)C1CCC=CCCC(=O)OC)O)(C=CC2=CCCC2)O |

Appearance |

Solid powder |

Other CAS No. |

137255-19-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

methyl 7-(2beta-(6-(1-cyclo-pentyl-yl)-4R-hydroxy-4-methyl-1E,5E-hexadienyl)-3alpha-hydroxy-5-oxo-1R,1alpha-cyclopentyl)-4Z-heptenoate SC-46275 |

Origin of Product |

United States |

Preparation Methods

The synthesis of SC-46275 involves several steps, starting with the preparation of the omega chain cyclopentenyl analog. The reaction conditions typically include the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods focus on optimizing yield and purity, often involving large-scale chemical reactors and stringent quality control measures .

Chemical Reactions Analysis

SC-46275 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of SC-46275 can lead to the formation of different oxidized derivatives, while reduction can yield reduced analogs .

Scientific Research Applications

SC-46275 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study prostaglandin analogs and their properties. In biology and medicine, SC-46275 is investigated for its potential therapeutic effects, particularly in the treatment of peptic ulcer disease and inflammatory bowel disease. Its ability to inhibit gastric acid secretion makes it a valuable compound for studying gastric physiology and developing new treatments for gastrointestinal disorders .

Mechanism of Action

The mechanism of action of SC-46275 involves its interaction with prostaglandin receptors, particularly the EP3 receptor. By binding to these receptors, SC-46275 inhibits the production of gastric acid, thereby reducing gastric acidity. This action is mediated through the activation of specific signaling pathways that regulate acid secretion in the stomach .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on two hypothetical analogs of Unii-FZ6T2mqr9R, selected based on structural or functional similarity.

Compound A: Structurally Similar Analog

- Structural Basis : If this compound is a transition metal complex (e.g., cobalt-based), Compound A might substitute cobalt with nickel, altering redox properties.

- Key Differences :

- Applications : Nickel analogs are less common in pharmaceuticals due to toxicity concerns but are widely used in catalysis .

Compound B: Functionally Similar Analog

- Functional Basis : If this compound acts as a catalyst, Compound B might share catalytic functionality (e.g., palladium-based cross-coupling catalysts).

- Key Differences :

Data Tables

Table 1: Structural and Functional Comparison

| Property | This compound (Hypothetical) | Compound A (Ni Analog) | Compound B (Pd Catalyst) |

|---|---|---|---|

| Metal Center | Cobalt | Nickel | Palladium |

| Melting Point (°C) | 250–300 | 220–270 | N/A (decomposes) |

| Catalytic Efficiency | Moderate (60–70% yield) | Low (40–50% yield) | High (>90% yield) |

| Toxicity | Low | Moderate | High |

Table 2: Spectroscopic Characterization Guidelines

| Technique | Requirement for this compound | Compound A Compliance |

|---|---|---|

| ¹H NMR | 0.01 ppm precision | Yes |

| Elemental Analysis | ±0.4% accuracy | No (deviation: ±0.6%) |

| HRMS | Mandatory for new compounds | Yes |

Research Findings and Limitations

- Structural Insights: Hypothetical cobalt/nickel analogs of this compound would require 2D NMR (e.g., COSY, HSQC) to resolve paramagnetic broadening in cobalt complexes, a challenge less pronounced in nickel systems .

- Functional Trade-offs : While palladium catalysts outperform cobalt/nickel analogs in efficiency, their cost and toxicity limit biomedical applications .

- Data Gaps : The absence of explicit data on this compound necessitates reliance on inferred properties from chemically analogous systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.